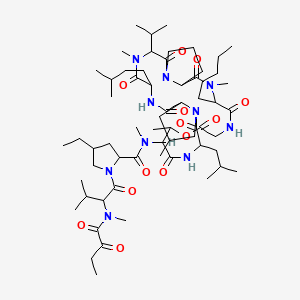

Mycoplanecin C

Description

Properties

CAS No. |

81018-83-9 |

|---|---|

Molecular Formula |

C62H104N10O13 |

Molecular Weight |

1197.5 g/mol |

IUPAC Name |

4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15-(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-25-pentyl-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H104N10O13/c1-18-21-22-24-44-53(75)63-32-49(74)85-40(13)52(69(17)59(81)47-31-41(19-2)34-72(47)62(84)51(38(10)11)68(16)60(82)48(73)20-3)55(77)65-43(29-36(6)7)57(79)71-33-39(12)30-46(71)54(76)64-42(27-26-35(4)5)56(78)67(15)50(37(8)9)61(83)70-28-23-25-45(70)58(80)66(44)14/h35-47,50-52H,18-34H2,1-17H3,(H,63,75)(H,64,76)(H,65,77) |

InChI Key |

NDWOINLWKNMGFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N1C)C(C)C)C)CCC(C)C)C)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)CC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Mycoplanecins from Actinoplanes awajinensis: A Technical Guide

An Important Note on Mycoplanecin C: Extensive review of scientific literature, including the original discovery papers from 1983 and subsequent research, reveals a notable lack of specific information regarding a compound designated "this compound". The initial research by A. Torikata, M. Nakajima, and their colleagues refers to the isolation of "mycoplanecins" in the plural, with the primary focus of detailed characterization being on Mycoplanecin A. While other variants such as Mycoplanecin E have been identified in more recent studies, specific data on the isolation, structure, or activity of a "this compound" are not available in the reviewed literature. Therefore, this document will provide a comprehensive technical overview of the discovery and isolation of the mycoplanecin family of compounds, with a specific focus on the well-documented Mycoplanecin A as the representative molecule.

Executive Summary

Mycoplanecins are a family of potent antimycobacterial cyclic peptide antibiotics produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus. First discovered in 1983, these compounds have garnered renewed interest for their activity against Mycobacterium tuberculosis, including drug-resistant strains. This guide details the taxonomy of the producing organism, the fermentation process for mycoplanecin production, and the multi-step protocol for the isolation and purification of these compounds, using Mycoplanecin A as the primary example. Furthermore, it outlines the biosynthetic pathway and the experimental workflows in a visualized format to aid researchers and drug development professionals.

Discovery and Taxonomy of the Producing Organism

The journey of mycoplanecins began with the isolation of an actinomycete, strain No. 41042, from a soil sample.[1] This strain was observed to produce novel antibiotics with significant antimycobacterial properties.

Taxonomy and Identification

The producing organism was characterized based on its morphological, cultural, and physiological properties. Key identifying features include:

-

Colony Morphology: Yellowish-brown to yellowish-orange colonies on agar media.[1]

-

Microscopic Features: Formation of globose to subglobose sporangia that contain motile spores.[1]

-

Cell Wall Composition: Presence of meso- and hydroxy-diaminopimelic acid, along with glycine.[1]

Based on these characteristics, the strain was classified as a new subspecies of Actinoplanes awajinensis and was named Actinoplanes awajinensis subsp. mycoplanecinus .[1]

Fermentation for Mycoplanecin Production

The production of mycoplanecins is achieved through conventional submerged culture techniques.[1] While the original publications provide a general overview, a detailed protocol can be constructed based on their findings and standard practices for actinomycete fermentation.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A well-grown culture of A. awajinensis subsp. mycoplanecinus from an agar slant is used to inoculate a seed culture medium. The seed culture is incubated on a rotary shaker to obtain a dense vegetative mycelium.

-

Production Culture: The seed culture is then transferred to a larger production medium.

-

Fermentation Conditions: The production culture is incubated with agitation and aeration. The highest reported antibiotic titer for mycoplanecins was 145 µg/ml.[1]

-

Monitoring: The fermentation is monitored for antibiotic production, typically using a bioassay against a susceptible mycobacterial strain.

Isolation and Purification of Mycoplanecin A

The isolation of Mycoplanecin A from the fermentation broth is a multi-step process involving solvent extraction and a series of chromatographic separations.

Experimental Protocol: Isolation and Purification

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The mycelial cake is extracted with a suitable organic solvent, such as acetone or methanol. The solvent extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to remove highly polar impurities.

-

Silica Gel Chromatography: The organic phase is concentrated and subjected to column chromatography on silica gel. Elution with a gradient of solvents (e.g., chloroform-methanol) separates the crude mycoplanecin mixture from other compounds.

-

Preparative HPLC: Fractions containing Mycoplanecin A are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).

-

Crystallization: The purified Mycoplanecin A is crystallized from a suitable solvent system (e.g., methanol-water) to yield the final product.

Caption: Workflow for the isolation and purification of Mycoplanecin A.

Physicochemical and Structural Data

The structure of Mycoplanecin A was elucidated through chemical degradation, mass spectrometry, and NMR spectroscopy. It is a cyclic peptide antibiotic.

Physicochemical Properties of Mycoplanecin A

| Property | Value |

| Molecular Formula | C61H102N10O13 |

| Molecular Weight | 1183.52 g/mol |

| Appearance | Colorless needles |

| Melting Point | 168 - 171 °C |

| Solubility | Soluble in methanol, ethanol, chloroform; Insoluble in water |

Structural Components of Mycoplanecin A

Mycoplanecin A is composed of several amino acid residues, including some that are uncommon in natural products.[2]

-

α-ketobutyric acid

-

Glycine

-

L-leucine

-

L-proline

-

L-2-amino-5-methylhexanoic acid

-

N-methyl-D-leucine

-

N-methyl-L-threonine

-

methyl-L-proline

-

ethyl-L-proline (a novel component at the time of discovery)

-

N-methyl-L-valine (two moles)

Biosynthesis and Mechanism of Action

Recent research has identified the biosynthetic gene cluster (BGC) for mycoplanecins. The synthesis is carried out by a non-ribosomal peptide synthetase (NRPS) machinery.

References

The Intricate Pathway of Mycoplanecin C Biosynthesis in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycoplanecins are a family of potent antituberculosis antibiotics produced by actinomycetes, with Mycoplanecin C being a notable member. These cyclic depsipeptides are assembled by a sophisticated enzymatic machinery, primarily involving a non-ribosomal peptide synthetase (NRPS) system. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic catalysis, and the formation of its unusual precursors. The information presented herein is curated from recent scientific literature to aid in the understanding and potential engineering of this important class of natural products.

The Mycoplanecin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for Mycoplanecin biosynthesis is encoded within the myp biosynthetic gene cluster (BGC), identified in Actinoplanes awajinensis subsp. mycoplanecinus ATCC 33919.[1] This cluster harbors the genes for the core NRPS machinery, enzymes for the synthesis of non-proteinogenic amino acid precursors, and other auxiliary proteins.

Table 1: Genes and Proposed Functions in the Mycoplanecin (myp) Biosynthetic Gene Cluster

| Gene | Proposed Function | Domain Architecture (if applicable) |

| Core NRPS Genes | ||

| mypA | Non-ribosomal peptide synthetase, Module 1-6 | C-A-MT-T-C-A-T-C-A-MT-T-C-A-T-C-A-T-C-A-T |

| mypB | Non-ribosomal peptide synthetase, Module 7-9 | C-A-MT-T-C-A-T-C-A-MT-T |

| mypC | Non-ribosomal peptide synthetase, Module 10 | C-A-T-TE |

| Precursor Biosynthesis Genes | ||

| mypD | Probable 2-isopropylmalate synthase | |

| mypE | Probable 3-isopropylmalate dehydratase, large subunit | |

| mypF | Probable 3-isopropylmalate dehydratase, small subunit | |

| mypG | Probable 3-isopropylmalate dehydrogenase | |

| mypH | S-adenosylmethionine (SAM)-dependent methyltransferase | |

| mypI | Probable aminotransferase | |

| mypJ | Probable acyl-CoA dehydrogenase | |

| mypK | Probable enoyl-CoA hydratase/isomerase | |

| mypL | Probable acetyl-CoA C-acetyltransferase | |

| mypM | S-adenosylmethionine (SAM) synthetase | |

| Other Genes | ||

| mypR | Putative transcriptional regulator | |

| tnp1/2 | Transposases |

Note: The precise functions of some genes are putative and based on homology to enzymes in other biosynthetic pathways.

Biosynthesis of this compound Precursors

A key feature of this compound is the incorporation of several non-proteinogenic amino acids, including L-homoleucine, L-homonorleucine, and (2S,4R)-4-ethylproline. The myp gene cluster encodes the enzymatic machinery for their de novo biosynthesis.

Biosynthesis of L-homoleucine and L-homonorleucine

The biosynthesis of the C7 and C8 branched-chain amino acids, L-homoleucine and L-homonorleucine, is proposed to proceed via a pathway analogous to the leucine and isoleucine biosynthesis, but starting with different keto acids. The enzymes MypD, MypE, MypF, MypG, and MypI are believed to catalyze this pathway. Recent studies have successfully reconstituted the in vitro biosynthesis of these unusual amino acids, confirming the function of these enzymes.[2][3][4]

Biosynthesis of (2S,4R)-4-ethylproline

The formation of the rare (2S,4R)-4-ethylproline is a more complex process. It is hypothesized to involve a set of enzymes including a methyltransferase (MypH) and enzymes for fatty acid metabolism-like reactions (MypJ, MypK). The in vitro reconstitution of this pathway has also been achieved, shedding light on the enzymatic logic for the formation of this unique proline derivative.[2][3][4]

The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The backbone of this compound is assembled on a multi-modular NRPS complex encoded by the mypA, mypB, and mypC genes.[5] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid monomer.

The adenylation (A) domains of each module select the cognate amino acid, which is then activated as an aminoacyl-AMP intermediate. The activated amino acid is subsequently transferred to the thiolation (T) domain (also known as peptidyl carrier protein or PCP), which holds the growing peptide chain. The condensation (C) domains catalyze the formation of peptide bonds between the amino acid tethered to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module. Several of the modules also contain N-methyltransferase (MT) domains responsible for the N-methylation of specific amino acids. Finally, the thioesterase (TE) domain at the end of MypC is responsible for the cyclization and release of the final depsipeptide product.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Biosynthetic Pathway of this compound

References

- 1. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Mycoplanecin C Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel antitubercular agents with unique mechanisms of action. Mycoplanecins, a class of cyclic depsipeptides, have emerged as potent inhibitors of Mtb. This technical guide provides an in-depth analysis of the mechanism of action of Mycoplanecin C, its quantitative inhibitory properties, and the detailed experimental protocols used to elucidate its function. Recent studies have identified the DNA polymerase III sliding clamp, DnaN, as the direct molecular target of mycoplanecins, distinguishing their mode of action from currently approved tuberculosis therapies and highlighting their potential to combat resistant infections.

Introduction to this compound

This compound is a member of the mycoplanecin family of antibiotics, which are cyclic depsipeptides produced by Actinoplanes awajinensis. These natural products have demonstrated significant promise due to their potent activity against Mycobacterium tuberculosis. The unique structure of mycoplanecins, which includes non-proteinogenic amino acids, is central to their biological activity. Their novel mechanism of action makes them a valuable subject of study for the development of new antitubercular drugs that can overcome existing resistance patterns.

The Molecular Mechanism of Action

The primary mechanism of action of this compound against Mycobacterium tuberculosis is the inhibition of DNA replication through direct binding to the DNA polymerase III sliding clamp, DnaN.[1][2][3][4]

-

Target Identification: The molecular target of the mycoplanecin class has been unequivocally identified as DnaN, a critical component of the bacterial replisome.[3][5] DnaN forms a ring-shaped clamp that encircles the DNA, tethering the DNA polymerase to the template strand and ensuring processive DNA synthesis.

-

Binding and Inhibition: Mycoplanecins bind to DnaN with nanomolar affinity.[1][2] This binding event is thought to disrupt the interaction between DnaN and the DNA polymerase, effectively stalling the replication fork and leading to a bactericidal effect. The interaction induces a strong SOS response and activates DNA repair pathways within the mycobacterium.[6]

-

Novelty of the Target: DnaN is a validated and novel target for anti-tuberculosis drugs, distinct from the targets of frontline therapies such as isoniazid (which inhibits mycolic acid synthesis) and rifampicin (which inhibits RNA polymerase).[3][7] This makes mycoplanecins, including this compound, promising candidates for treating drug-resistant tuberculosis.

Signaling Pathway Diagram

Caption: Mechanism of this compound action in M. tuberculosis.

Quantitative Data

The inhibitory activity of this compound and its analogues has been quantified through various bioassays. The data presented below is derived from studies on different mycobacterial strains.

| Compound | Target Organism | Assay Type | Value | Reference |

| This compound | M. tuberculosis H37Ra (attenuated) | MIC | 0.03 µg/mL | |

| This compound | M. smegmatis DnaN | Kd (MST) | 31.9 ± 12.0 nM | |

| Mycoplanecin A | M. tuberculosis H37Ra (attenuated) | MIC | 0.1 µg/mL | |

| Mycoplanecin A | M. smegmatis DnaN | Kd (MST) | 95.4 ± 58.0 nM | |

| Mycoplanecin B | M. tuberculosis H37Ra (attenuated) | MIC | 0.03 µg/mL | |

| Mycoplanecin B | M. smegmatis DnaN | Kd (MST) | 24.4 ± 11.9 nM | |

| Mycoplanecin E | M. tuberculosis | MIC | 83 ng/mL (0.083 µg/mL) | [1][2] |

| Griselimycin (GM) | M. smegmatis DnaN | Kd (MST) | 6.5 ± 5.9 nM |

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for testing antimycobacterial compounds and the specific techniques used in the investigation of mycoplanecins.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method, a standard for determining the MIC of antitubercular agents.[8]

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of Mycoplanecin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin C, a member of the mycoplanecin family of cyclic depsipeptides, has demonstrated potent antimycobacterial activity, positioning it as a promising candidate for novel anti-tuberculosis therapies. This technical guide provides an in-depth investigation into the primary molecular target of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the affected signaling pathways. The information compiled herein is intended to support further research and development efforts in the field of infectious diseases.

Primary Molecular Target: DNA Polymerase III Sliding Clamp (DnaN)

The primary molecular target of this compound and its analogues has been identified as the DNA polymerase III sliding clamp, DnaN, a critical component of the DNA replication machinery in Mycobacterium tuberculosis.[1][2] This interaction disrupts the normal process of DNA replication, leading to bacterial cell death. The mycoplanecins bind to DnaN with nanomolar affinity, indicating a strong and specific interaction.[1][2]

Quantitative Bioactivity Data

The bioactivity of mycoplanecins has been quantified through various assays, including the determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and the measurement of dissociation constants (Kd) for the interaction with DnaN. While the specific Kd value for this compound is not detailed in the available literature, the data for its close analogues, Mycoplanecin A, B, and E, provide strong evidence for the potent and specific targeting of DnaN by this class of compounds.

| Compound | Organism | Assay | Value | Reference |

| Mycoplanecin A | Mycobacterium tuberculosis H37Rv | MIC | 0.8 µg/mL | [1] |

| Mycobacterium smegmatis mc²155 | Kd (vs. DnaN) | 95.4 ± 58.0 nM | [1] | |

| Mycoplanecin B | Mycobacterium tuberculosis H37Rv | MIC | 1.6 µg/mL | [1] |

| Mycobacterium smegmatis mc²155 | Kd (vs. DnaN) | 24.4 ± 11.9 nM | [1] | |

| Mycoplanecin E | Mycobacterium tuberculosis H37Rv | MIC | 83 ng/mL | [1][2] |

Experimental Protocols

The identification and characterization of DnaN as the primary target of mycoplanecins involved several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

Experimental Workflow for Target Identification

The overall workflow to identify DnaN as the molecular target of this compound is depicted below. This process typically involves initial screening for bioactivity, followed by target identification using methods like affinity chromatography or genetic screens, and finally, validation of the interaction through biophysical and structural biology techniques.

Caption: Experimental workflow for identifying the primary molecular target of this compound.

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale thermophoresis is a powerful technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand.

Objective: To determine the dissociation constant (Kd) of the interaction between a Mycoplanecin analogue and DnaN.

Materials:

-

Purified, fluorescently labeled DnaN protein.

-

Mycoplanecin analogue solution of known concentration.

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

-

MST instrument (e.g., Monolith NT.115).

-

Hydrophilic capillaries.

Procedure:

-

Sample Preparation:

-

Prepare a series of 16 dilutions of the Mycoplanecin analogue in MST buffer, starting from a high concentration (e.g., 10 µM) and performing 1:1 serial dilutions.

-

Prepare a solution of fluorescently labeled DnaN in MST buffer at a constant concentration (e.g., 20 nM).

-

-

Binding Reaction:

-

Mix each Mycoplanecin dilution with an equal volume of the labeled DnaN solution.

-

Incubate the mixtures for 10 minutes at room temperature to allow the binding to reach equilibrium.

-

-

Capillary Loading:

-

Load the samples into the hydrophilic capillaries.

-

-

MST Measurement:

-

Place the capillaries into the MST instrument.

-

Perform the MST measurement. The instrument will apply an infrared laser to create a microscopic temperature gradient and measure the movement of the fluorescent molecules.

-

-

Data Analysis:

-

The change in the thermophoretic signal is plotted against the logarithm of the Mycoplanecin concentration.

-

The resulting binding curve is fitted to a single-site binding model to determine the dissociation constant (Kd).

-

Co-crystallization and X-ray Diffraction for Structural Analysis

This method is used to determine the three-dimensional structure of the Mycoplanecin-DnaN complex at atomic resolution.

Objective: To obtain a co-crystal of a Mycoplanecin analogue bound to DnaN and solve its structure using X-ray diffraction.

Materials:

-

Highly purified DnaN protein.

-

Mycoplanecin analogue.

-

Crystallization screening kits.

-

Cryoprotectant solution.

-

X-ray diffractometer.

Procedure:

-

Complex Formation:

-

Mix the purified DnaN protein with a molar excess of the Mycoplanecin analogue.

-

Incubate the mixture to allow for complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions to improve crystal size and quality.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the crystallization drop.

-

Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on the goniometer of an X-ray diffractometer.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using the known structure of DnaN as a search model.

-

Build the model of the Mycoplanecin-DnaN complex into the electron density map and refine the structure to obtain the final atomic coordinates.

-

Affected Signaling Pathway: The SOS Response

Inhibition of DnaN by this compound stalls the DNA replication fork, leading to the accumulation of single-stranded DNA (ssDNA). This accumulation triggers the SOS response, a global DNA damage repair system in bacteria.

The key players in the mycobacterial SOS response are the RecA and LexA proteins. Under normal conditions, the LexA repressor binds to specific DNA sequences called SOS boxes, preventing the transcription of SOS genes. Upon DNA damage and the formation of ssDNA, RecA forms filaments on the ssDNA, which activates its co-protease activity. This activated RecA facilitates the autocatalytic cleavage of LexA, leading to its inactivation. With LexA no longer repressing transcription, the SOS genes are expressed, leading to the production of proteins involved in DNA repair and cell cycle arrest.

Caption: Signaling pathway of the SOS response induced by this compound in M. tuberculosis.

Conclusion

This technical guide has detailed the current understanding of this compound's primary molecular target, the DNA polymerase III sliding clamp DnaN. The provided quantitative data underscores the potent and specific nature of this interaction. The detailed experimental protocols offer a roadmap for researchers seeking to replicate or build upon these findings. Furthermore, the visualization of the downstream SOS signaling pathway provides a clear framework for understanding the cellular consequences of DnaN inhibition. This comprehensive overview aims to facilitate the advancement of this compound and related compounds as potential next-generation therapeutics for tuberculosis.

References

Mycoplanecin C: A Technical Guide to its Antibacterial Spectrum and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin C is a member of the mycoplanecin family of cyclic peptide antibiotics produced by Actinoplanes awajinensis. These natural products have garnered significant interest within the scientific community due to their potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the antibacterial spectrum and selectivity of this compound and its analogs, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. Mycoplanecins represent a promising class of antibiotics, distinguished by their novel mode of action targeting the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[1][2][3][4] This unique target makes them an attractive avenue for combating drug-resistant mycobacterial infections.

Data Presentation

Antibacterial Spectrum of Mycoplanecins

The antibacterial activity of mycoplanecins has been primarily evaluated against mycobacterial species, demonstrating potent efficacy. Mycoplanecin E, a notable analog, exhibits a particularly low Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.[1][2][3] The following table summarizes the available quantitative data on the antibacterial spectrum of various mycoplanecins.

| Organism | Mycoplanecin Analog | Minimum Inhibitory Concentration (MIC) |

| Mycobacterium tuberculosis | Mycoplanecin E | 83 ng/mL |

| Mycobacterium smegmatis | Mycoplanecin A | 4 - 8 µg/mL |

| Mycoplanecin B | 4 - 8 µg/mL | |

| Mycoplanecin D | 4 - 8 µg/mL | |

| Mycoplanecin E | 4 - 8 µg/mL |

Further research is required to establish a broader antibacterial spectrum for this compound against a diverse range of Gram-positive and Gram-negative bacteria.

Selectivity Profile: DnaN Binding Affinity

The selectivity of mycoplanecins is intrinsically linked to their high affinity for the bacterial DnaN protein. This interaction has been quantified using techniques such as microscale thermophoresis, revealing dissociation constants (Kd) in the nanomolar range. This high affinity for the bacterial target, which is distinct from host cell machinery, underscores the potential for a favorable therapeutic window.

| Mycoplanecin Analog | Target | Dissociation Constant (Kd) |

| Mycoplanecin A | M. smegmatis DnaN | 95.4 ± 58.0 nM |

| Mycoplanecin B | M. smegmatis DnaN | 24.4 ± 11.9 nM |

| Mycoplanecin D | M. smegmatis DnaN | Not explicitly quantified, but within nanomolar range |

| Mycoplanecin E | M. smegmatis DnaN | Not explicitly quantified, but within nanomolar range |

Quantitative cytotoxicity data for this compound against mammalian cell lines, such as IC50 values, are not yet publicly available but are crucial for a comprehensive selectivity assessment.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of mycoplanecins against mycobacterial species is typically determined using a broth microdilution method. The following protocol is a generalized representation based on standard methodologies for mycobacterial susceptibility testing.

1. Preparation of Inoculum:

-

Mycobacterial strains are cultured on an appropriate medium, such as Middlebrook 7H10 or 7H11 agar.

-

A suspension of the bacteria is prepared in a suitable broth (e.g., Middlebrook 7H9) and the turbidity is adjusted to a 0.5 McFarland standard.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are made in the assay broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

-

The plate is incubated at 37°C for a period of 7 to 21 days, depending on the growth rate of the mycobacterial species.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that results in no visible growth of the bacteria.

DnaN Binding Affinity Assay (Microscale Thermophoresis)

Microscale thermophoresis (MST) is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and a ligand. The following protocol outlines the key steps for assessing the interaction between this compound and DnaN.

1. Labeling of DnaN:

-

The DnaN protein is fluorescently labeled according to the manufacturer's protocol for a suitable labeling kit (e.g., NHS-ester dye).

-

Unbound dye is removed by purification, for instance, using spin columns.

2. Preparation of this compound Dilutions:

-

A series of dilutions of this compound is prepared in the assay buffer.

3. MST Measurement:

-

The labeled DnaN is mixed with each dilution of this compound.

-

The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement of the labeled DnaN in response to a temperature gradient.

-

Changes in the thermophoretic signal upon binding of this compound are recorded.

4. Data Analysis:

-

The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration.

-

The dissociation constant (Kd) is determined by fitting the binding curve to a suitable model.

Mandatory Visualization

Signaling Pathway: this compound Mechanism of Action

Caption: this compound inhibits bacterial DNA replication by binding to the DnaN sliding clamp.

Experimental Workflow: MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Selectivity of this compound

Caption: The selective antibacterial action of this compound is due to its high affinity for bacterial DnaN.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mycoplanecin Family: Natural Variants and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mycoplanecin family of cyclic depsipeptides represents a promising class of antimicrobial agents, particularly notable for their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the natural variants of Mycoplanecin, their synthetic derivatives, and the underlying structure-activity relationships. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative analysis of their antimicrobial efficacy. Furthermore, this guide elucidates the mechanism of action of Mycoplanecins, which involves the inhibition of the bacterial DNA polymerase III sliding clamp, DnaN, a novel and underexploited target for antibacterial drug discovery.

Introduction

First isolated from Actinoplanes awajinensis, Mycoplanecins are characterized by a macrocyclic peptide structure containing unusual non-proteinogenic amino acids.[1] Their potent anti-mycobacterial activity, coupled with a favorable safety profile compared to the structurally related Griselimycins, has spurred significant interest in their development as novel therapeutics for tuberculosis.[2] This guide aims to consolidate the current knowledge on the Mycoplanecin family, providing a technical resource for researchers engaged in the discovery and development of new anti-infective agents.

Natural Variants of Mycoplanecin

To date, several natural variants of Mycoplanecin have been isolated and characterized. These variants primarily differ in the alkylation of their proline residues and other amino acid substitutions. The known natural variants include Mycoplanecin A, D, and E.

Structures and Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the reported MIC values for natural Mycoplanecin variants against Mycobacterium tuberculosis.

| Compound | Structure (Key differentiating feature) | MIC against M. tuberculosis H37Rv |

| Mycoplanecin A | Contains two N-methyl-L-valine residues | 0.05-3.1 µg/mL[3] |

| Mycoplanecin D | - | Data not available |

| Mycoplanecin E | - | 83 ng/mL[4] |

Synthetic Derivatives and Structure-Activity Relationship (SAR)

The development of synthetic routes to Mycoplanecins has been crucial for exploring their therapeutic potential and establishing structure-activity relationships (SAR). The total synthesis of Mycoplanecin A has been achieved, providing a platform for the generation of novel analogs.[1]

Key SAR insights indicate that modifications to the macrocyclic core and the side chains of the constituent amino acids can significantly impact antimicrobial potency and pharmacokinetic properties.

Mechanism of Action: Inhibition of DnaN

Mycoplanecins exert their antimicrobial effect by targeting the DNA polymerase III sliding clamp, DnaN.[1] This protein is a critical component of the bacterial replisome, forming a ring-like structure that encircles DNA and tethers the polymerase to the template strand, thereby ensuring processive DNA replication.

The binding of Mycoplanecin to DnaN occurs with nanomolar affinity, disrupting the protein-protein interactions essential for the assembly and function of the replication machinery.[4] This targeted inhibition of a key cellular process leads to the cessation of bacterial growth and, ultimately, cell death. A co-crystal structure of Mycoplanecin A bound to DnaN has been resolved, providing detailed insights into the molecular interactions governing this inhibition.

Mycoplanecin-DnaN Inhibition Pathway

The following diagram illustrates the inhibitory action of Mycoplanecin on the bacterial DNA replication process.

Caption: Mycoplanecin inhibits DNA replication by binding to the DnaN sliding clamp.

Experimental Protocols

Total Synthesis of Mycoplanecin A (Key Steps)

The total synthesis of Mycoplanecin A is a complex, multi-step process. A key strategy involves the convergent synthesis of peptide fragments followed by macrocyclization. The Matteson homologation is a critical reaction for the stereoselective synthesis of the unusual trans-4-alkylated-L-proline residues.[1]

Workflow for the Synthesis of a Mycoplanecin Analog:

Caption: General workflow for the synthesis of Mycoplanecin analogs.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC of Mycoplanecin variants and derivatives against M. tuberculosis H37Rv can be determined using the microplate Alamar Blue assay (MABA).

Protocol:

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is adjusted to a McFarland standard of 1.0 and then diluted 1:20.

-

Drug Dilution: Test compounds are serially diluted in a 96-well microplate using 7H9 broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A drug-free well serves as a growth control.

-

Incubation: The microplate is incubated at 37°C for 5-7 days.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well.

-

Second Incubation: The plate is incubated for an additional 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).

Experimental Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The Mycoplanecin family of natural products and their synthetic derivatives hold significant promise as a new class of antitubercular agents. Their novel mechanism of action, targeting the DnaN sliding clamp, offers a potential solution to the growing challenge of drug-resistant tuberculosis. This technical guide provides a foundational resource for the continued exploration and development of Mycoplanecins, from synthetic chemistry and microbiological evaluation to mechanistic studies. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be critical in translating their potent in vitro activity into effective clinical therapies.

References

An In-depth Technical Guide to the Identification and Analysis of the Mycoplanecin C Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecins are a class of potent antitubercular antibiotics produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus ATCC 33919. These non-ribosomal peptides exhibit a unique mode of action by targeting the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial replisome. This guide provides a comprehensive overview of the identification, analysis, and biosynthetic pathway of the Mycoplanecin C gene cluster, offering valuable insights for researchers in natural product discovery and antibiotic development.

Data Presentation: Mycoplanecin A Biosynthetic Gene Cluster (BGC0002957)

The Mycoplanecin A biosynthetic gene cluster, identified from Actinoplanes awajinensis subsp. mycoplanecinus ATCC 33919, spans a region of 56,057 nucleotides.[1] The cluster is comprised of genes encoding non-ribosomal peptide synthetases (NRPS), enzymes for the biosynthesis of unusual amino acid precursors, and other auxiliary proteins.

| Gene Name | Locus Tag | Location | Size (amino acids) | Proposed Function |

| mypR | WKD80522.1 | 1..1128 | 375 | DNA polymerase III subunit beta (Resistance) |

| tnp1 | WKD80526.1 | 1606..2526 | 306 | Transposase |

| tnp2 | WKD80523.1 | 2543..3649 | 368 | Transposase |

| mypM | WKD80527.1 | 4085..5425 | 446 | S-adenosylmethionine synthetase |

| mypL | WKD80528.1 | 5422..6789 | 455 | 3-isopropylmalate dehydratase large subunit |

| mypP | WKD80529.1 | 6786..7397 | 203 | 3-isopropylmalate dehydratase small subunit |

| mypD | WKD80530.1 | 7411..8661 | 416 | 3-isopropylmalate dehydrogenase |

| mypE | WKD80531.1 | 8658..10499 | 613 | Acyl-CoA dehydrogenase |

| mypF | WKD80532.1 | 10496..11878 | 460 | Enoyl-CoA hydratase/isomerase |

| mypG | WKD80533.1 | 11882..13198 | 438 | 3-hydroxyacyl-CoA dehydrogenase |

| mypH | WKD80534.1 | 13195..14601 | 468 | Radical SAM enzyme |

| mypI | WKD80535.1 | 14603..15925 | 440 | Aminotransferase class-I and II |

| mypJ | WKD80536.1 | 15922..17004 | 360 | Aldehyde dehydrogenase |

| mypK | WKD80537.1 | 17001..18827 | 608 | 2-isopropylmalate synthase |

| mypA | WKD80538.1 | 18888..39326 | 6812 | Non-ribosomal peptide synthetase |

| mypB | WKD80539.1 | 39323..49534 | 3403 | Non-ribosomal peptide synthetase |

| mypC | WKD80540.1 | 49531..54909 | 1792 | Non-ribosomal peptide synthetase |

Experimental Protocols

Identification of the Mycoplanecin Biosynthetic Gene Cluster

The identification of the Mycoplanecin biosynthetic gene cluster was achieved through a genome mining approach using bait genes from a known biosynthetic pathway.[2][3] Specifically, homologs of GriE and GriF, enzymes essential for the biosynthesis of (2S,4R)-4-methylproline in the griselimycin pathway, were used to search actinobacterial genomic databases.[3]

Methodology:

-

Database Search: A BLASTp search is performed against the NCBI non-redundant protein sequences database and local databases of actinobacterial genomes. The amino acid sequences of GriE and GriF are used as queries.

-

Sequence Similarity Network (SSN) Analysis: The identified homologs are analyzed using sequence similarity networking tools to visualize sequence relationships and identify gene clusters containing both GriE and GriF homologs.

-

Genomic Context Analysis: The genomic regions surrounding the identified homologs are analyzed to identify a complete non-ribosomal peptide synthetase (NRPS) gene cluster. Tools like antiSMASH are used for the annotation and prediction of the biosynthetic gene cluster architecture.[4]

-

Comparative Genomics: The identified gene cluster is compared with known antibiotic biosynthetic gene clusters to predict its product and biosynthetic pathway.

In Vitro Reconstitution of Unusual Amino Acid Biosynthesis

The biosynthesis of the unusual amino acid building blocks of Mycoplanecins, such as L-homoleucine, L-homonorleucine, and (2S,4R)-4-ethylproline, was elucidated through in vitro reconstitution experiments.[2] This involves the heterologous expression and purification of the responsible enzymes and subsequent biochemical assays.

Methodology for L-homoleucine and L-homonorleucine Biosynthesis:

-

Gene Cloning and Expression: The genes responsible for the biosynthesis (e.g., mypK, mypL, mypP, mypD) are cloned into an expression vector (e.g., pET28a) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced with IPTG.

-

Protein Purification: The expressed proteins are purified using affinity chromatography (e.g., Ni-NTA chromatography) followed by size-exclusion chromatography.

-

Enzymatic Assay: The purified enzymes are incubated with the appropriate substrates in a reaction buffer. For example, the synthesis of L-homoleucine starts with acetyl-CoA and α-ketovalerate. The reaction mixture typically contains the enzymes (MypK, MypL, MypP, MypD, and an aminotransferase), co-factors (e.g., NAD+, PLP), and substrates.

-

Product Analysis: The reaction products are analyzed by LC-MS to confirm the formation of the desired amino acids.

Visualizations

Logical Relationship of the Mycoplanecin Biosynthetic Gene Cluster

Caption: Logical organization of the Mycoplanecin biosynthetic gene cluster.

Experimental Workflow for Mycoplanecin BGC Identification

Caption: Workflow for the identification of the Mycoplanecin BGC.

Signaling Pathway for Regulation of Antibiotic Biosynthesis in Actinoplanes (General Model)

Caption: General regulatory cascade for antibiotic biosynthesis in Actinoplanes.

Conclusion

The identification and analysis of the this compound gene cluster provide a detailed blueprint for the biosynthesis of this potent class of antibiotics. The methodologies outlined in this guide offer a framework for the discovery and characterization of novel natural products. Further investigation into the regulatory networks governing the expression of this gene cluster and the heterologous expression of the complete pathway will be pivotal for the development of Mycoplanecin analogs with enhanced therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Early Literature of Mycoplanecin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the foundational literature on Mycoplanecin antibiotics, a class of cyclic peptide antibiotics with potent antimycobacterial properties. The document focuses on the initial discovery, isolation, structural characterization, and early biological evaluation of these compounds, drawing primarily from research published in the 1980s. It also incorporates more recent findings on their mode of action to provide a comprehensive overview for researchers in drug development.

Executive Summary

First isolated in 1983 from Actinoplanes awajinensis subsp. mycoplanecinus, Mycoplanecin A is a novel cyclic depsipeptide.[1] Early research established its complex structure, which includes several unusual amino acid residues.[2] Initial studies highlighted its significant in vitro activity against various mycobacterial species, including Mycobacterium tuberculosis. A derivative, dihydromycoplanecin A, later demonstrated potent in vitro and in vivo antimycobacterial effects.[3] More recent investigations have identified the DNA polymerase III sliding clamp (DnaN) as the molecular target of Mycoplanecins, revealing a distinct mechanism of action compared to many other antitubercular drugs.[1][4]

Quantitative Data

The following tables summarize the key quantitative data from the early literature on Mycoplanecin and its derivatives.

Table 1: Fermentation and Physicochemical Properties of Mycoplanecin A

| Parameter | Value | Reference |

| Producing Organism | Actinoplanes awajinensis subsp. mycoplanecinus | [5] |

| Highest Antibiotic Titer | 145 µg/mL | [5] |

| Molecular Formula | C₆₁H₁₀₂N₁₀O₁₃ | [6] |

| Molecular Weight | 1183.5 g/mol | [6] |

Table 2: In Vitro Antimycobacterial Activity of Dihydromycoplanecin A (DHMP A)

| Organism | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | <0.0125 | [3] |

| Mycobacterium intracellulare | 0.1 | [3] |

| Mycobacterium kansasii | 0.025 | [3] |

| Other Mycobacteria spp. | 0.0125 - 25 | [3] |

Table 3: In Vivo and Pharmacokinetic Properties of Dihydromycoplanecin A (DHMP A)

| Parameter | Value | Species | Reference |

| 50% Lethal Dose (LD₅₀) Oral | >6,000 mg/kg | Mice | [3] |

| 50% Lethal Dose (LD₅₀) Intraperitoneal | 1,840 mg/kg | Mice | [3] |

| Half-life (intravenous, 10 mg/kg) | ~0.5 h | Mice | [3] |

| Half-life (intravenous, 10 mg/kg) | 5.5 h | Dogs | [3] |

| Peak Serum Concentration (oral, 12.5 mg/kg) | 5.0 µg/mL at 3 h | Dogs | [3] |

| Urinary Recovery (48 h) | 21.0% | Mice | [3] |

| Urinary Recovery (48 h) | 25.2% | Dogs | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments as described in the early literature. These protocols are reconstructed based on the available abstracts and common practices of the time.

Fermentation of Mycoplanecin

-

Producing Organism: Actinoplanes awajinensis subsp. mycoplanecinus strain No. 41042 was used for the production of Mycoplanecins.[5]

-

Culture Method: Production was achieved through conventional submerged culture techniques.[5]

-

Fermentation Medium: While the exact composition is not detailed in the abstract, a typical medium for actinomycete fermentation in that era would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.

-

Cultivation Conditions: The fermentation would be carried out in shake flasks or fermenters with controlled temperature, pH, and aeration to optimize antibiotic production.

-

Monitoring: The production of Mycoplanecin was monitored by measuring the antibiotic titer in the culture broth, with the highest reported titer being 145 µg/mL.[5]

Isolation and Purification of Mycoplanecin A

The following workflow is a representation of the likely multi-step process used to isolate and purify Mycoplanecin A from the fermentation broth.

Caption: Isolation and Purification Workflow for Mycoplanecin A.

Structural Elucidation of Mycoplanecin A

The structure of Mycoplanecin A was determined through a combination of chemical degradation and spectrometric analysis.[2]

-

Acid Hydrolysis: The purified antibiotic was subjected to acid hydrolysis to break it down into its constituent amino acids.

-

Amino Acid Analysis: The resulting amino acid mixture was analyzed to identify the components. This process revealed the presence of several unusual amino acids, including L-2-amino-5-methylhexanoic acid, N-methyl-D-leucine, N-methyl-L-threonine, methyl-L-proline, and the novel ethyl-L-proline.[2]

-

Spectrometric Analyses:

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, which helped in sequencing the peptide. A newly developed mass analysis technique was employed to differentiate between α-amino acids and their N-methyl derivatives.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the connectivity of atoms and the stereochemistry of the molecule.[2]

-

In Vitro Antimycobacterial Activity Assay

The minimum inhibitory concentrations (MICs) of dihydromycoplanecin A were determined against various mycobacterial species.[3]

-

Bacterial Strains: Clinically isolated strains of Mycobacterium tuberculosis, M. intracellulare, M. kansasii, and other mycobacteria were used.[3]

-

Culture Medium: A suitable liquid or solid medium for mycobacterial growth, such as Middlebrook 7H9 broth or 7H10 agar, would have been used.

-

Assay Method: A serial dilution method was likely employed. The antibiotic was serially diluted in the culture medium in test tubes or microtiter plates.

-

Inoculation: Each dilution was inoculated with a standardized suspension of the mycobacterial strain.

-

Incubation: The cultures were incubated at the optimal temperature for mycobacterial growth (e.g., 37°C) for an extended period (days to weeks) due to the slow growth rate of mycobacteria.

-

MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.[3]

Mode of Action

While the precise molecular target was not identified in the early literature, subsequent research has elucidated that Mycoplanecins target the DNA polymerase III sliding clamp, DnaN.[1][4] This interaction disrupts DNA replication, leading to bacterial cell death.

Caption: Mycoplanecin's Mode of Action via DnaN Inhibition.

Conclusion

The early literature on Mycoplanecin antibiotics laid the groundwork for understanding a novel class of potent antimycobacterial agents. The initial studies successfully identified the producing organism, established methods for its fermentation and isolation, and elucidated the complex chemical structure of Mycoplanecin A. The early biological evaluations, particularly of dihydromycoplanecin A, demonstrated significant promise for these compounds as antitubercular agents. This foundational research has been critical for more recent investigations into their biosynthesis and unique mode of action, paving the way for potential future drug development efforts against mycobacterial infections.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Mycoplanecin C Against Mycobacteria

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycoplanecins are a class of potent cyclic peptide antibiotics with significant activity against various species of Mycobacterium, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Mycoplanecins represent a promising class of compounds, targeting the DNA polymerase III sliding clamp (DnaN), a crucial component of the bacterial DNA replication machinery.[2][3][4] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Mycoplanecin C, a key parameter for evaluating its antimicrobial potency.

Data Presentation

| Compound | Organism | MIC | Reference |

| Mycoplanecin E | Mycobacterium tuberculosis H37Ra (attenuated) | 83 ng/mL | [2][3] |

| Mycoplanecins (general) | Mycobacterium tuberculosis H37Ra (attenuated) | 30 - 100 ng/mL | |

| Mycoplanecins (general) | Mycobacterium smegmatis | 0.0625 - 0.5 µg/mL |

Mechanism of Action of Mycoplanecins

Mycoplanecins exert their antimicrobial effect by inhibiting bacterial DNA replication. Specifically, they bind to the DNA polymerase III sliding clamp, DnaN. This protein is a ring-shaped homodimer that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA synthesis. By binding to DnaN, Mycoplanecins prevent its proper function, leading to a disruption of DNA replication and ultimately, bacterial cell death.[2][3][4]

Caption: Mechanism of action of this compound, targeting the DnaN sliding clamp.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound against Mycobacterium species. The recommended method for M. tuberculosis is broth microdilution, as per the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. An agar dilution method is also described as an alternative.

Protocol 1: Broth Microdilution Method (Based on EUCAST Reference Method)

This method is considered the gold standard for determining the MIC of antitubercular agents.

1. Materials:

-

This compound (analytical grade)

-

Mycobacterium species (e.g., M. tuberculosis H37Rv)

-

Middlebrook 7H9 broth base

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Glycerol

-

Sterile 96-well U-bottom microtiter plates

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Incubator at 37°C

-

Biosafety cabinet (Class II or higher)

-

Spectrophotometer

-

Vortex mixer

2. Preparation of Media and Reagents:

-

Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% (v/v) OADC enrichment and 0.2% (v/v) glycerol.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in complete Middlebrook 7H9 broth.

3. Inoculum Preparation:

-

Culture the Mycobacterium strain on Middlebrook 7H10 or 7H11 agar for 2-3 weeks.

-

Harvest colonies and transfer to a tube containing sterile saline and glass beads.

-

Vortex vigorously to create a uniform suspension.

-

Allow the larger clumps to settle for 30 minutes.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to obtain a final concentration of approximately 1-5 x 10^5 CFU/mL.

4. Assay Procedure:

-

Perform a two-fold serial dilution of this compound in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity (e.g., 0.015 to 8 µg/mL).

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

-

Seal the plate and incubate at 37°C for 14-21 days.

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

-

Growth can be assessed visually or by using a resazurin-based indicator.

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for certain antibiotics.

1. Materials:

-

This compound (analytical grade)

-

Mycobacterium species

-

Middlebrook 7H10 or 7H11 agar base

-

OADC enrichment

-

Glycerol

-

Sterile petri dishes

-

Sterile distilled water

-

DMSO

-

Incubator at 37°C

-

Biosafety cabinet (Class II or higher)

-

Spectrophotometer

-

Multipoint inoculator (optional)

2. Preparation of Media and Reagents:

-

This compound Stock Solution: Prepare as described in the broth microdilution protocol.

-

Drug-Containing Agar Plates: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions, supplemented with 10% OADC and 0.5% glycerol. Cool the molten agar to 45-50°C. Add appropriate volumes of the this compound stock solution to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.

3. Inoculum Preparation:

-

Prepare the mycobacterial inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard.

-

Prepare 10-fold serial dilutions of the inoculum (e.g., 10^-1, 10^-2, 10^-3).

4. Assay Procedure:

-

Spot 1-10 µL of each inoculum dilution onto the surface of the drug-containing and drug-free control plates. A multipoint inoculator can be used for high-throughput screening.

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates at 37°C in a CO2-enriched atmosphere (if required for the specific strain) for 14-21 days.

5. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the growth of the mycobacteria. This is determined by observing the plate with the lowest drug concentration that has no visible colonies.

Caption: Workflow for the agar dilution MIC assay.

Conclusion

The determination of the MIC is a critical step in the preclinical evaluation of new antimicrobial agents. The protocols outlined in this application note provide robust and standardized methods for assessing the in vitro potency of this compound against Mycobacterium species. Adherence to these detailed procedures will ensure the generation of accurate and reproducible data, which is essential for the continued development of this promising class of antitubercular antibiotics.

References

- 1. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of common and experimental anti-tuberculosis treatments on Mycobacterium tuberculosis growing as biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mycoplanecin C for DNA Polymerase III Sliding Clamp (DnaN) Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecins are a class of cyclic depsipeptides that have garnered significant interest as potent antibacterial agents, particularly against Mycobacterium tuberculosis.[1][2][3] Their unique mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[1][3] The DnaN clamp is a ring-shaped protein that encircles DNA and tethers the DNA polymerase to the template, ensuring processive DNA synthesis.[4] By binding to DnaN, mycoplanecins disrupt this interaction, leading to the cessation of DNA replication and ultimately, bacterial cell death.[3][4] This novel target makes mycoplanecins promising candidates for the development of new antibiotics to combat drug-resistant bacterial infections.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of various mycoplanecins with DnaN and their antibacterial activity. This data is essential for designing experiments and understanding the potency of this class of compounds.

| Compound | Target | Assay | Parameter | Value | Organism | Reference |

| Mycoplanecin A | DnaN | Microscale Thermophoresis (MST) | KD | Nanomolar affinity | E. coli | [2][5] |

| Mycoplanecin E | Whole Cell | Minimum Inhibitory Concentration (MIC) | MIC | 83 ng/mL | Mycobacterium tuberculosis | [1][2][5] |

| Griselimycin | DnaN | - | - | - | Mycobacterium tuberculosis | [1][2] |

| Methylgriselimycin | DnaN | - | - | - | Mycobacterium tuberculosis | [1] |

Note: The binding affinity for Mycoplanecin A is described as being in the nanomolar range, and Mycoplanecin E demonstrates potent anti-tuberculosis activity, outcompeting griselimycin by approximately 24-fold.[1][2][5] These values provide a strong rationale for investigating Mycoplanecin C as a DnaN inhibitor.

Mechanism of Action of this compound

This compound is hypothesized to function similarly to other mycoplanecins by directly binding to the DnaN sliding clamp. This interaction likely occurs at a hydrophobic cleft on the DnaN protein that is crucial for its interaction with the DNA polymerase III α subunit. By occupying this binding site, this compound competitively inhibits the association of DNA polymerase III with the sliding clamp, thereby halting DNA replication.

Caption: Mechanism of DnaN inhibition by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against Mycobacterium tuberculosis using the microplate Alamar Blue assay (MABA).

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate.

-

Prepare a bacterial inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Inoculate each well containing the this compound dilutions with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

In Vitro DnaN Binding Assay using Microscale Thermophoresis (MST)

This protocol describes the use of MST to quantify the binding affinity of this compound to purified DnaN protein.

Materials:

-

Purified recombinant DnaN protein

-

Fluorescent labeling kit (e.g., NHS-RED)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Procedure:

-

Label the purified DnaN protein with a fluorescent dye according to the manufacturer's instructions.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Mix the labeled DnaN protein (at a constant concentration) with each dilution of this compound.

-

Incubate the mixtures for a sufficient time to reach binding equilibrium.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled DnaN in the presence of varying concentrations of this compound using an MST instrument.

-

Analyze the data to determine the dissociation constant (KD), which reflects the binding affinity.

Protein-Ligand Co-crystallization for Structural Studies

This protocol provides a general workflow for obtaining co-crystals of DnaN with this compound for X-ray diffraction analysis.

Materials:

-

Highly purified DnaN protein

-

This compound

-

Crystallization screens and reagents

-

Crystallization plates (e.g., sitting or hanging drop)

Procedure:

-

Concentrate the purified DnaN protein to a suitable concentration (e.g., 5-10 mg/mL).

-

Prepare a complex of DnaN and this compound by incubating the protein with a molar excess of the compound.

-

Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Mix a small volume of the DnaN-Mycoplanecin C complex with an equal volume of the crystallization solution in the drop.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

Once crystals are obtained, they can be cryo-protected and used for X-ray diffraction data collection to determine the three-dimensional structure of the complex.

Experimental Workflow for DnaN Inhibitor Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a potential DnaN inhibitor like this compound.

Caption: A general experimental workflow for characterizing DnaN inhibitors.

Conclusion

This compound represents a promising lead compound for the development of novel antibiotics targeting the DNA polymerase III sliding clamp. The protocols and data presented in these application notes provide a framework for researchers to investigate its mechanism of action and antibacterial properties further. The unique mode of action of mycoplanecins offers a potential solution to the growing challenge of antibiotic resistance.[3]

References

- 1. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Bacterial Toxin Inhibits DNA Replication Elongation Through a Direct Interaction with the β Sliding Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Mycoplanecin C in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecin C is a cyclic peptide antibiotic belonging to the mycoplanecin family, which are natural products derived from actinomycetes. These compounds have garnered significant interest due to their potent biological activities, particularly against mycobacterial pathogens. The primary mechanism of action for mycoplanecins is the inhibition of the bacterial DNA polymerase III sliding clamp (DnaN), a critical component of the DNA replication machinery.[1] This disruption of DNA replication ultimately leads to bacterial cell death.[1] This document provides detailed protocols for the preparation of this compound solutions and their application in cell culture-based assays.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

| Property | Value | Reference |

| Molecular Weight | ~1183.52 g/mol (based on Mycoplanecin A) | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | - DMSO: Soluble (enabling stock solutions of at least 10 mM). - Methanol & Acetonitrile: Soluble. - Water, Benzene, Hexane: Insoluble. | |

| Storage of Powder | Store at -20°C for long-term stability (≥4 years). | [3] |

| Storage of Stock Solutions | Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. | [4] |

Preparation of this compound Stock Solutions

The following protocol outlines the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

Protocol:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.18 mg of this compound (assuming a molecular weight of 1183.52 g/mol ).

-

Solubilization: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Note on Solvent Choice: While this compound is also soluble in methanol and acetonitrile, DMSO is the recommended solvent for preparing stock solutions for most cell culture applications due to its miscibility with aqueous culture media and its common use as a vehicle in biological assays.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method for determining the cytotoxic effects of this compound on a given cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of this compound from the 10 mM stock solution in complete culture medium. A common approach is to perform serial dilutions to achieve final concentrations ranging from nanomolar to micromolar levels.

-

Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.[5] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

-

Cell Treatment:

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn purple.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Quantitative Data Summary

The following table summarizes the reported biological activity of Mycoplanecin and its derivatives. Note that specific IC50 values for this compound are not widely available in the public domain; the data presented here are for related compounds and serve as a guide for determining appropriate concentration ranges for experiments.

| Compound | Organism/Cell Line | Assay | Value | Reference |

| Mycoplanecin E | Mycobacterium tuberculosis H37Ra | MIC | 83 ng/mL | [6] |

| Mycoplanecins (general) | Mycobacterium smegmatis | MIC | 0.0625 - 0.5 µg/mL | |

| Mycoplanecin A | M. smegmatis DnaN | Dissociation Constant (KD) | 95.4 ± 58.0 nM | |

| Mycoplanecin B | M. smegmatis DnaN | Dissociation Constant (KD) | 24.4 ± 11.9 nM |

Visualizations

This compound Mechanism of Action: Inhibition of Bacterial DNA Replication

The following diagram illustrates the mechanism of action of this compound, which involves the targeting of the DnaN sliding clamp, a key component of the bacterial DNA replisome.

Caption: this compound inhibits bacterial DNA replication by targeting the DnaN sliding clamp.

Experimental Workflow for Determining this compound IC50

The following diagram outlines the key steps in a typical cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

- 1. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]